BMS-582949

Descripción general

Descripción

BMS-582949 es un inhibidor potente y selectivo de la proteína quinasa 38 activada por mitógenos (p38 MAPK). Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias como la psoriasis . This compound es conocido por su alta especificidad y eficacia en la inhibición de la actividad de p38 MAPK .

Métodos De Preparación

La síntesis de BMS-582949 implica varios pasos, incluida la formación de intermedios clave y sus reacciones posteriores. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, como controlar la temperatura, la presión y el uso de catalizadores específicos .

Análisis De Reacciones Químicas

BMS-582949 se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos como aminas o tioles.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Rheumatoid Arthritis (RA)

Clinical Trials and Efficacy:

BMS-582949 has been evaluated in clinical trials for patients with rheumatoid arthritis who have shown inadequate responses to methotrexate. A notable study involved a 12-week multicenter randomized trial where patients received either this compound (300 mg daily) or a placebo alongside methotrexate. The results indicated that this compound is generally safe and well-tolerated, with adverse events comparable to those in the placebo group .

Table 1: Clinical Trial Summary for RA

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Number of Participants | 120 | 60 |

| Duration | 12 weeks | 12 weeks |

| Common Adverse Events | Diarrhea, Fatigue | Similar rates |

| Efficacy Measure | Improvement in ACR20 response | Baseline |

Atherosclerosis

Inflammation Reduction Studies:

In a study focused on stable atherosclerosis, this compound was administered to patients on low-dose statin therapy. The primary objective was to assess arterial inflammation via (18)FDG-PET imaging. Results indicated that treatment with this compound did not significantly reduce arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels compared to placebo .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation (ΔTBR) | Change in hs-CRP (%) |

|---|---|---|

| This compound | 0.10 (p = 0.34) | 33.83 (p = 0.61) |

| Placebo | Reference | Reference |

| Statin Intensification | -0.24 (p = 0.04) | -17.44 (p = 0.04) |

Case Studies and Insights

Several case studies have highlighted the potential applications of this compound across different patient populations:

- Rheumatoid Arthritis Case Study:

- Atherosclerosis Patient Observation:

Mecanismo De Acción

BMS-582949 ejerce sus efectos al inhibir la actividad de p38 MAPK, una enzima clave involucrada en la regulación de las respuestas inflamatorias . Al bloquear la activación y la actividad funcional de p38 MAPK, this compound reduce la producción de citocinas proinflamatorias y otros mediadores . Esta inhibición se produce mediante la unión de this compound al sitio de unión al ATP de p38 MAPK, evitando su fosforilación y posterior activación .

Comparación Con Compuestos Similares

BMS-582949 puede compararse con otros inhibidores de p38 MAPK, como:

BMS-945429 (ALD518): Un anticuerpo monoclonal dirigido a la interleucina-6, otro actor clave en la cascada inflamatoria.

Neflamapimod (VX-745): Un inhibidor específico de p38α MAPK con un mecanismo de acción similar.

TAK-715: Otro inhibidor de p38 MAPK con alta especificidad para p38α.

This compound es único debido a su mecanismo de acción dual, inhibiendo tanto la actividad quinasa como la activación de p38 MAPK . Esta doble inhibición aumenta su eficacia en la reducción de la inflamación en comparación con otros inhibidores que solo pueden dirigirse a un aspecto de la actividad de p38 MAPK .

Actividad Biológica

BMS-582949 is a dual-action inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, primarily studied for its potential therapeutic effects in inflammatory diseases, particularly rheumatoid arthritis (RA) and atherosclerosis. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound functions by inhibiting both the activation and functional activity of p38 MAPK, which plays a crucial role in mediating inflammatory responses. By targeting this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation.

1. Rheumatoid Arthritis Treatment

This compound has been investigated in clinical trials for its efficacy in treating RA. A notable study involved a 12-week multicenter randomized controlled trial comparing this compound with placebo in RA patients who had an inadequate response to methotrexate (MTX). The results indicated that this compound was generally safe and well-tolerated, with adverse events similar between treatment and placebo groups. Most adverse events were mild to moderate, with only two subjects discontinuing treatment due to diarrhea and fatigue .

Table 1: Summary of Adverse Events in RA Trials

| Adverse Event | This compound Group | Placebo Group |

|---|---|---|

| Diarrhea | 1 | 0 |

| Fatigue | 1 | 0 |

| Other Mild Events | Multiple | Multiple |

2. Effects on Atherosclerosis

In a separate study focusing on atherosclerosis, this compound was assessed for its impact on arterial inflammation using (18)FDG-PET imaging. Participants with stable atherosclerosis were randomized to receive either this compound or placebo for 12 weeks. The study found no significant reduction in arterial inflammation or high-sensitivity C-reactive protein (hs-CRP) levels, suggesting limited efficacy in this population .

Table 2: Atherosclerosis Study Findings

| Treatment Group | Change in Arterial Inflammation | hs-CRP Levels |

|---|---|---|

| This compound | No significant change | No reduction |

| Placebo | No significant change | No reduction |

Pharmacokinetics and Solubility

This compound has demonstrated issues with pH-dependent solubility, which can affect its bioavailability. Research into prodrugs like BMS-751324 aimed to enhance the solubility profile of this compound, allowing for improved absorption and efficacy . The prodrug was shown to be stable and effectively converted into this compound in vivo, addressing some limitations associated with the original compound.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. A systematic review indicated that while protein kinase inhibitors (including this compound) are generally well-tolerated, they can be associated with specific adverse events related to their mechanism of action . The most common adverse events reported were gastrointestinal disturbances and fatigue.

Propiedades

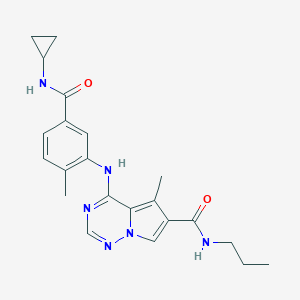

IUPAC Name |

4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTQLZHHDRRBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211380 | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623152-17-0 | |

| Record name | BMS-582949 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623152170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-582949 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-582949 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 623152-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BMS-582949 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR743OME9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BMS-582949?

A1: this compound functions as a highly selective inhibitor of p38α MAP kinase. [] This enzyme plays a crucial role in inflammatory responses by mediating the production of pro-inflammatory cytokines like TNFα. [] By inhibiting p38α, this compound disrupts these signaling pathways and exerts its anti-inflammatory effects. []

Q2: What evidence supports the efficacy of this compound in preclinical models of inflammatory diseases?

A2: Studies have demonstrated the effectiveness of this compound in both acute and chronic models of inflammation. In an acute murine model of inflammation and a pseudoestablished rat adjuvant-induced arthritis model, this compound demonstrated potent anti-inflammatory effects. [] Furthermore, in a rat LPS-induced TNFα pharmacodynamic model, this compound effectively suppressed the production of this pro-inflammatory cytokine. []

Q3: How does the structure of this compound contribute to its activity and selectivity for p38α?

A3: A key structural feature of this compound is the N-cyclopropyl substituent on the amide group. [] This substitution, in contrast to other alkyl or cycloalkyl groups, enhances the hydrogen-bonding capacity of the amide NH. [] This specific interaction within the p38α active site contributes significantly to the compound's potency and selectivity. [] X-ray crystallography studies have confirmed the binding mode of this compound within the p38α active site. []

Q4: What challenges were encountered with the physicochemical properties of this compound and how were they addressed?

A4: this compound exhibited pH-dependent solubility, leading to inconsistent exposure levels in vivo. [] To address this, researchers developed BMS-751324, a novel prodrug of this compound. [] This prodrug incorporates a carbamoylmethylene linker with hydroxyphenyl acetic acid-derived ester and phosphate functionalities, enhancing its water solubility across a wider pH range. []

Q5: What is the significance of the prodrug approach in the context of this compound?

A5: BMS-751324, the prodrug, demonstrates improved solubility and stability compared to this compound, particularly under acidic conditions. [] It undergoes efficient bioconversion into the active this compound by alkaline phosphatase and esterase enzymes in vivo. [] This results in superior exposure of this compound compared to direct administration, particularly at higher doses. [] Clinical studies confirmed the effectiveness of the prodrug strategy in overcoming the pH-dependent absorption issues associated with this compound. []

Q6: What potential off-target effects or safety concerns have been identified for this compound?

A6: While generally well-tolerated, clinical trials revealed that this compound, like other p38 inhibitors, can cause side effects. [] These include dizziness, rash, and elevated liver enzymes. [] These findings underscore the importance of careful monitoring and risk assessment during clinical development.

Q7: What is the potential of heparanase as a therapeutic target in preeclampsia, and how does this compound contribute to this understanding?

A8: Research suggests that heparanase, an enzyme involved in extracellular matrix degradation, may play a critical role in the development of preeclampsia. [] Studies using HTR8/SVneo cells, a model for human trophoblasts, demonstrated that knocking down heparanase expression led to decreased invasion and increased apoptosis. [] Interestingly, this effect was mediated by the activation of the p38 MAPK signaling pathway, as evidenced by the ability of p38 inhibitors, including this compound, to rescue the impaired invasion observed in heparanase-knockdown cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.